1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid
Description
1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic organic compound featuring a partially saturated indole core (2,3-dihydroindole) substituted with a benzoyl group at position 1 and a carboxylic acid at position 2. This structure combines aromatic (benzoyl) and aliphatic (dihydroindole) components, making it a versatile intermediate in pharmaceutical and organic synthesis . Its applications span drug discovery, where it may serve as a scaffold for enzyme inhibitors or receptor modulators, leveraging the benzoyl group’s lipophilicity and the carboxylic acid’s hydrogen-bonding capacity.
Properties
IUPAC Name |
1-benzoyl-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-9,14H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKCFAOSIGBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the benzoyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
- Chemistry 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid is used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
Related Compounds and Derivatives
- Indole-2-carboxylic acid derivatives Research has shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer of HIV-1 integrase . Further structural optimizations have led to the development of derivatives with markedly increased integrase inhibitory effect . These derivatives interact with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
- This compound This compound is related to other chemicals such as indolin-2-yl carboxylic acid, benzoyl chloride, and thiobenzoic acid .
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have demonstrated potential as HIV-1 integrase strand transfer inhibitors .
- Compound 3 was found to effectively inhibit the strand transfer of HIV-1 integrase, with the indole core and C2 carboxyl group chelating the two Mg2+ ions within the active site of integrase .
- Structural optimizations on Compound 3 led to the derivative 20a, which significantly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM . The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase .
- All synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with IC50s ranging from 0.13 to 6.85 μM . The introduction of long-chain p-trifluorophenyl (15) or o-fluorophenyl (18) at the C3 position of the indole core significantly improved activity . The addition of halogenated anilines at the C6 position (16b, 19a, and 19b) markedly improved the integrase inhibition effect .
- Binding mode analysis suggested that the C3 long branch of 20a extended to the hydrophobic cavity near the integrase active site and interacted with Tyr143 and Asn117 .
Mechanism of Action
The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The compound is compared to analogs based on substituent type, position, and ring saturation. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Substituent Effects : The benzoyl group in the target compound enhances lipophilicity compared to simpler analogs like indole-2-carboxylic acid. Electron-withdrawing groups (e.g., 6-fluoro in the acetylated analog) may improve metabolic stability .
- Natural Derivatives: Oleracein A demonstrates how glycosylation and phenolic substitution (p-coumaric acyl) expand functional diversity in natural products .
Physicochemical Properties
Melting points, solubility, and stability vary significantly:
- 1-Benzoyl analog : Expected lower solubility in polar solvents due to the bulky benzoyl group, though empirical data are lacking.
Biological Activity
Overview
1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound within the indole family, known for its diverse biological activities and potential applications in various fields including medicinal chemistry. This compound is characterized by its unique functional groups, which contribute to its biological effects. Recent studies have highlighted its potential as an antiviral, anticancer, and antimicrobial agent.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to various receptors and enzymes, influencing multiple biochemical pathways:
- Antiviral Activity : Some indole derivatives have demonstrated inhibitory effects against viruses such as influenza A and HIV. Specifically, related compounds have shown the ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle .
- Anticancer Properties : Studies indicate that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure allows it to interact with DNA and other cellular components, potentially leading to cell cycle arrest and programmed cell death .
- Antimicrobial Effects : The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .
Case Studies
-
HIV Integrase Inhibition :
- A study evaluated the inhibitory effects of indole derivatives on HIV-1 integrase. Compounds similar to this compound were shown to effectively inhibit the strand transfer activity of integrase with IC50 values ranging from 12.41 to 47.44 μM . The introduction of specific substituents significantly enhanced this activity.
-
Antitumor Activity :
- Research has identified that certain structural modifications to indole derivatives can lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from this compound demonstrated IC50 values indicating potent antitumor effects .
-
Antimicrobial Studies :
- The compound has been tested against various pathogens, showing significant zones of inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antimicrobial agents .
Comparative Analysis
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | Varies | Antiviral, Anticancer |
| Indole-3-acetic acid | 15–30 | Plant hormone |
| 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxamide | 25–50 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid?
- Methodology :
-
Condensation reactions : Reflux 3-formyl-1H-indole-2-carboxylic acid derivatives with benzoylating agents (e.g., benzoyl chloride) in acetic acid. Reaction times (3–5 h) and stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine) are critical for yield optimization .
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Purification : Recrystallization from DMF/acetic acid mixtures is recommended to isolate crystalline products. HPLC purity (>95%) can be confirmed via reverse-phase chromatography .
- Data Table :
| Reaction Component | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Formyl-indole derivative | AcOH, reflux (3–5 h) | 60–75 | >95% |
| Benzoyl chloride | TEA, DCM, 0°C to RT | 70–85 | >98% |
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- NMR : H and C NMR to confirm benzoyl group integration and indole ring substitution patterns.
- X-ray crystallography : Use SHELXL for small-molecule refinement. Key parameters include R-factors (<5%) and residual electron density maps .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 294.11) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
- Approach :
- SHELX software suite : Utilize SHELXL’s restraints for disordered regions. For example, apply DFIX commands to standardize C=O bond lengths (1.21 Å) and refine anisotropic displacement parameters for heavy atoms .
- Validation tools : Cross-check with CCDC databases to identify outliers. Contradictions in melting points (e.g., mp 205–209°C vs. 232–234°C for similar indole derivatives) may arise from polymorphic forms or impurities .
Q. What strategies optimize the regioselective benzoylation of 2,3-dihydroindole precursors?
- Methodology :
-
Protecting groups : Use Boc or Fmoc groups on the indole nitrogen to direct benzoylation to the 2-carboxylic acid position. Deprotect with TFA/CHCl post-reaction .
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Catalysis : Employ Pd(OAc)/Xantphos for cross-coupling reactions, improving regioselectivity to >90% in arylations .
- Data Table :
| Catalyst System | Solvent | Temp (°C) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)/Xantphos | Toluene | 110 | 92 |
| CuI/L-Proline | DMF | 80 | 78 |
Q. How do solvent polarity and reaction temperature influence the cyclization of intermediates?
- Experimental Design :
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Cyclization efficiency increases in DMF due to stabilization of transition states .
- Kinetic studies : Monitor reaction progress via TLC at 60°C vs. 100°C. Higher temperatures reduce reaction time but may promote side reactions (e.g., decarboxylation) .
Contradiction Analysis
Q. Why do reported melting points for indole-2-carboxylic acid derivatives vary across studies?
- Possible Reasons :
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability .
- Impurities : Residual acetic acid or solvent in recrystallized products lowers observed mp. Purity verification via HPLC is critical .
Q. How to reconcile discrepancies in NMR coupling constants for dihydroindole systems?
- Resolution :
- Dynamic effects : Conformational flexibility in the dihydroindole ring leads to averaged signals. Use variable-temperature NMR (VT-NMR) to observe splitting at low temps .
- Solvent effects : Deuterated DMSO vs. CDCl can shift proton environments, altering J-values by 0.5–1.0 Hz .
Methodological Best Practices
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Safety Protocols :
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Data Reproducibility :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
